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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747 Get Quote

Substituted pyridine scaffolds are foundational motifs in modern drug discovery, prized for their

ability to engage in a wide range of biological interactions and their synthetic tractability. Among

these, nicotinic acid (pyridine-3-carboxylic acid) derivatives are of particular importance,

serving as key precursors and core structures for numerous therapeutic agents.[1] The

strategic placement of functional groups such as amino and methoxy moieties onto the pyridine

ring allows for precise modulation of a molecule's physicochemical properties, including its

solubility, lipophilicity, and electronic character. This fine-tuning is essential for optimizing

pharmacokinetic profiles and target engagement.[2]

2-Amino-6-methoxynicotinic acid is a trifunctional heterocyclic compound that embodies this

principle. It incorporates a nucleophilic amino group, a carboxylic acid handle for amide bond

formation or salt generation, and a methoxy group that influences the electron density of the

pyridine ring. This unique combination of functional groups makes it a highly valuable, yet

underexplored, building block for the synthesis of complex molecules in pharmaceutical and

materials science research.[3] This guide provides a comprehensive technical overview of its

chemical structure, plausible synthetic routes, predicted spectroscopic signature, chemical

reactivity, and potential applications for professionals in research and drug development.

Structural Elucidation and Physicochemical
Properties
Molecular Structure and Isomerism
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2-Amino-6-methoxynicotinic acid possesses a pyridine ring substituted at the C2, C3, and

C6 positions. The core structure is nicotinic acid, with the carboxylic acid at position 3. The

amino group at C2 and the methoxy group at C6 significantly influence the electronic properties

and reactivity of the pyridine ring.

Caption: Figure 1. Chemical Structure of 2-Amino-6-methoxynicotinic acid.

Physicochemical Data
The key physicochemical properties of 2-Amino-6-methoxynicotinic acid are summarized

below. These values are critical for predicting its behavior in various solvent systems and its

potential as a drug candidate.

Property Value Source

CAS Number 1196156-84-9 [3]

Molecular Formula C₇H₈N₂O₃ [3]

Molecular Weight 168.15 g/mol [3]

Topological Polar Surface Area

(TPSA)
85.44 Å² [3]

logP (Calculated) 0.3706 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 4 [3]

Rotatable Bonds 2 [3]

Storage Conditions 4°C, protect from light [3]

Predicted Spectroscopic Characterization
While experimental spectra for this specific molecule are not readily available in the literature,

its spectroscopic signature can be reliably predicted based on the analysis of its functional

groups and data from closely related analogues.[4][5][6]

1.3.1 ¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment Rationale

~7.8 - 8.0 Doublet 1H H-4

The proton at C4

is deshielded by

the adjacent

carboxylic acid

and is coupled to

the H-5 proton.

~6.2 - 6.4 Doublet 1H H-5

The proton at C5

is strongly

shielded by the

electron-donating

amino (C2) and

methoxy (C6)

groups. It is

coupled to the H-

4 proton.

~5.5 - 7.0 Broad Singlet 2H -NH₂

The amino

protons are

exchangeable

and typically

appear as a

broad signal.

~3.9 - 4.1 Singlet 3H -OCH₃

Methoxy group

protons typically

appear as a

sharp singlet in

this region.

>11.0 Broad Singlet 1H -COOH The carboxylic

acid proton is

highly deshielded

and

exchangeable,

appearing as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


very broad signal

downfield.

1.3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

molecule.

Chemical Shift (δ, ppm)
(Predicted)

Assignment Rationale

~168-172 -COOH

The carboxylic acid carbonyl

carbon is characteristically

found in this downfield region.

[7]

~160-165 C-6

The carbon bearing the

methoxy group is significantly

deshielded.

~158-162 C-2

The carbon bearing the amino

group is also strongly

deshielded.

~140-145 C-4
Aromatic carbon adjacent to

the carboxyl group.

~105-110 C-3

The carbon bearing the

carboxylic acid group (ipso-

carbon).

~95-100 C-5

This carbon is significantly

shielded due to the ortho/para

electron-donating effects of the

amino and methoxy groups.

~53-56 -OCH₃

The methoxy carbon appears

in the typical range for sp³

carbons attached to oxygen.
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1.3.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3500 - 3300
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)[8]

3300 - 2500 O-H Stretch (very broad) Carboxylic Acid (-COOH)[9]

~2950 C-H Stretch (aliphatic) Methoxy (-OCH₃)

~1710 - 1680 C=O Stretch Carboxylic Acid (-COOH)[9]

~1620 - 1580 C=C and C=N Stretch Aromatic Pyridine Ring

~1600 N-H Bend Primary Amine (-NH₂)[8]

~1300 - 1200 C-O Stretch
Aryl Ether (-O-CH₃) &

Carboxylic Acid

~1250 C-N Stretch Aryl Amine

1.3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak. The

primary fragmentation pathway would likely involve the loss of the carboxylic acid group, a

common fragmentation for amino acids.[10]

m/z (Predicted) Ion Rationale

168 [M]⁺ Molecular ion peak.

151 [M - OH]⁺
Loss of a hydroxyl radical from

the carboxylic acid.

123 [M - COOH]⁺

Decarboxylation, a

characteristic fragmentation of

aromatic carboxylic acids.
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Proposed Synthesis Methodology
A specific published synthesis for 2-Amino-6-methoxynicotinic acid is not readily available.

However, a robust and scalable synthesis can be proposed based on well-established

methodologies for analogous compounds, such as 2-amino-6-methylnicotinic acid.[11][12] The

most logical approach involves a one-pot, two-step sequence starting from a commercially

available 2-chloro-6-methoxypyridine derivative.

Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the introduction of the amino group via nucleophilic aromatic

substitution and the formation of the carboxylic acid via nitrile hydrolysis. The precursor, 2-

chloro-6-methoxy-3-cyanopyridine, serves as an ideal starting material.

Figure 2. Proposed Retrosynthetic Pathway

2-Amino-6-methoxynicotinic acid
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Caption: Figure 2. Proposed Retrosynthetic Pathway.
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Detailed Experimental Protocol (Proposed)
This protocol is adapted from a patented procedure for a similar substrate and represents a

field-proven, self-validating system.[12]

Step 1: Ammonolysis of 2-Chloro-6-methoxy-3-cyanopyridine

Rationale: The electron-withdrawing nitrile group and the pyridine nitrogen activate the C2

position for nucleophilic aromatic substitution. Aqueous ammonia serves as both the

nucleophile and the solvent, facilitating the displacement of the chloride. High temperature

and pressure are required to overcome the activation energy for this SₙAr reaction.

Procedure:

To a high-pressure autoclave, add 2-chloro-6-methoxy-3-cyanopyridine (1.0 eq).

Add a 28% aqueous solution of ammonia (approx. 15-20 volumes).

Seal the autoclave and heat the reaction mixture to 160-180 °C with stirring.

Maintain the temperature for 15-20 hours, monitoring the reaction progress by TLC or

HPLC.

After completion, cool the reaction vessel to room temperature. The reaction mixture now

contains the intermediate, 2-amino-6-methoxynicotinamide, formed by the in-situ

hydrolysis of the nitrile under the initial basic conditions.

Step 2: Hydrolysis of 2-Amino-6-methoxynicotinamide to 2-Amino-6-methoxynicotinic acid

Rationale: The amide intermediate is hydrolyzed to the corresponding carboxylic acid under

strong basic conditions. The ammonia from the previous step is removed to drive the

equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate

and the basic pyridine nitrogen, leading to precipitation of the zwitterionic or neutral product.

Procedure:

Vent the autoclave carefully. Remove the residual ammonia from the reaction solution

under reduced pressure.
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To the resulting aqueous solution, add a strong base such as sodium hydroxide or

potassium hydroxide (2.0-3.0 eq) pellets or a concentrated solution.

Heat the mixture to reflux (90-100 °C) and stir for 3-5 hours until the hydrolysis of the

amide is complete (monitor by TLC/HPLC).

Cool the reaction mixture to room temperature and then further in an ice bath.

Carefully acidify the solution to a pH of 4-5 by the dropwise addition of concentrated

hydrochloric acid or sulfuric acid.

The product, 2-Amino-6-methoxynicotinic acid, will precipitate out of the solution.

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to yield the final product.

Chemical Reactivity and Derivatization Potential
2-Amino-6-methoxynicotinic acid is a trifunctional molecule, offering multiple sites for

selective chemical modification. This versatility is key to its utility as a scaffold in drug

discovery.
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Figure 3. Key Reactivity and Derivatization Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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